molecular formula C11H11NO6 B14376389 (4-Nitro-2-propanoylphenoxy)acetic acid CAS No. 88521-65-7

(4-Nitro-2-propanoylphenoxy)acetic acid

Cat. No.: B14376389
CAS No.: 88521-65-7
M. Wt: 253.21 g/mol
InChI Key: CACDBIMPJXDRKF-UHFFFAOYSA-N
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Description

(4-Nitro-2-propanoylphenoxy)acetic acid is a chemical building block within the phenoxyacetic acid family, a scaffold of significant interest in medicinal chemistry and agrochemical research . This compound features a nitro group and a propanoyl group on its phenyl ring, substitutions that are known to influence the physicochemical and biological properties of the core phenoxyacetic acid structure . Researchers utilize this and related derivatives in the design and synthesis of novel compounds for pharmacological screening, particularly as anti-inflammatory, antimicrobial, and anticancer agents . The phenoxyacetic acid core is a recognized pharmacophore, and its derivatives have been investigated as agonists for receptors like FFAR1 for type 2 diabetes research, and as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) . In agrochemical research, phenoxyacetic acids are well-known for their herbicidal activity, acting as synthetic auxins that mimic plant growth hormones . The specific substitution pattern on (4-Nitro-2-propanoylphenoxy)acetic acid makes it a valuable intermediate for exploring structure-activity relationships (SAR) and developing more potent or selective research tools . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

88521-65-7

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

2-(4-nitro-2-propanoylphenoxy)acetic acid

InChI

InChI=1S/C11H11NO6/c1-2-9(13)8-5-7(12(16)17)3-4-10(8)18-6-11(14)15/h3-5H,2,6H2,1H3,(H,14,15)

InChI Key

CACDBIMPJXDRKF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Functional Group Considerations

The target molecule features three critical moieties:

  • A phenolic ether backbone with a nitro group at the 4-position and a propanoyl group at the 2-position.
  • An acetic acid side chain linked via an ether bond.

Retrosynthetically, the molecule can be dissected into two primary fragments:

  • 4-Nitro-2-propanoylphenol : The aromatic core requiring sequential acylation and nitration.
  • Chloroacetic acid : For introducing the acetic acid side chain via nucleophilic substitution.

Key challenges include:

  • Regioselective nitration due to competing directing effects of the propanoyl (meta-directing) and ether (ortho/para-directing) groups.
  • Stability of the propanoyl group under nitration conditions, which typically involve strong acids and oxidizers.

Synthetic Routes and Methodological Comparisons

Route 1: Phenolic Ether Formation Followed by Nitration and Acylation

Step 1: Synthesis of Phenoxyacetic Acid Intermediate

The Williamson ether synthesis is employed to couple phenol derivatives with chloroacetic acid. For example:

  • 2-Propanoylphenol is reacted with chloroacetic acid in the presence of a base (e.g., K₂CO₃) in acetone at reflux (56–60°C) for 12 hours.
  • Yield: ~75–80% after recrystallization from ethanol/water.
Step 2: Nitration of the Phenolic Ether

Nitration is performed using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C:

  • 2-Propanoylphenoxyacetic acid (1 equiv) is dissolved in H₂SO₄ (98%), cooled to 0°C, and treated with HNO₃ (90%) dropwise.
  • Reaction progress is monitored via TLC, with typical completion in 3–4 hours.
  • Regioselectivity : The propanoyl group directs nitration to the para position, achieving >85% selectivity.
Step 3: Purification and Isolation

The crude product is precipitated in ice-water, filtered, and recrystallized from ethyl acetate/hexane.

  • Yield : 65–70% after purification.

Route 2: Sequential Acylation and Nitration on Preformed Phenolic Ethers

Step 1: Friedel-Crafts Acylation of 4-Nitrophenoxyacetic Acid
  • 4-Nitrophenoxyacetic acid (1 equiv) is reacted with propionyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in dichloroethane at 40°C.
  • Reaction Time : 6–8 hours.
  • Yield : ~60% due to competing side reactions (e.g., over-acylation).
Step 2: Optimization of Acylation Conditions

Alternative catalysts (e.g., FeCl₃) and solvents (e.g., nitrobenzene) improve yields to 75% but require higher temperatures (80–90°C).

Route 3: Carboxylation of Prefunctionalized Aromatic Intermediates

Adapting methodologies from carboxylation reactions (US4242524A), CO₂ is introduced under atmospheric pressure using dimethyl sulfoxide (DMSO) and potassium para-cresolate:

  • 2-Propanoyl-4-nitrophenol (1 equiv) is dissolved in DMSO with KOH (2.4 equiv) and treated with CO₂ at 25–30°C for 24 hours.
  • Acidification with H₂SO₄ precipitates the target compound.
  • Yield : 50–55%, limited by incomplete carboxylation.

Critical Analysis of Methodologies

Reaction Efficiency and Scalability

Route Key Advantage Limitation Yield
1 High regioselectivity in nitration Multi-step purification required 65–70%
2 Simplified acylation step Low yields due to side reactions 60–75%
3 Mild carboxylation conditions Requires specialized equipment for CO₂ 50–55%

Solvent and Catalyst Optimization

  • DMSO (Route 3) enhances carboxylation efficiency but complicates solvent recovery.
  • AlCl₃ in Route 2 offers superior Lewis acidity but generates stoichiometric waste.

Industrial-Scale Considerations

  • Route 1 is favored for pilot-scale production due to reproducibility and >85% purity after crystallization.
  • Cost Analysis : Nitration reagents (HNO₃/H₂SO₄) account for 40% of raw material costs, necessitating solvent recycling protocols.

Chemical Reactions Analysis

Types of Reactions

(4-Nitro-2-propanoylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Reduction: 4-amino-2-propanoylphenoxyacetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

(4-Nitro-2-propanoylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Nitro-2-propanoylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The phenoxyacetic acid moiety may also contribute to the compound’s biological activity by interacting with specific receptors or transporters.

Comparison with Similar Compounds

(4-Nitro-2-propanoylphenoxy)acetic Acid

  • Functional Groups: Ether (-O-), nitro (-NO₂), propanoyl (-COCH₂CH₃), and carboxylic acid (-COOH).

2-((4-Nitrophenyl)amino)-2-oxoacetic Acid

  • Functional Groups: Amide (-NH-CO-), nitro (-NO₂), ketone (-CO-), and carboxylic acid (-COOH).
  • Key Differences: Replaces the ether and propanoyl groups with an amide and ketone, reducing hydrophobicity but increasing hydrogen-bonding capacity.

2-(4-Amino-2-nitrophenoxy)acetic Acid

  • Functional Groups: Ether (-O-), amino (-NH₂), nitro (-NO₂), and carboxylic acid (-COOH).
  • Key Differences: The amino group at the 4-position introduces basicity and redox activity, contrasting with the target compound’s nitro-propanoyl combination.

2-(4-(4-Nitrophenoxy)phenyl)acetic Acid

  • Functional Groups: Biphenyl ether, nitro (-NO₂), and carboxylic acid (-COOH).

First Aid Measures Comparison

Compound Inhalation Skin Contact Eye Contact
(4-Nitro-2-propanoylphenoxy)acetic acid Hypothetical: Immediate fresh air exposure; seek medical attention. Wash with soap and water; consult physician. Rinse ≥15 mins; consult physician.
2-((4-Nitrophenyl)amino)-2-oxoacetic acid Move to fresh air; provide artificial respiration if needed . Wash with soap/water; consult physician . Rinse ≥15 mins; consult physician .
2-(4-Amino-2-nitrophenoxy)acetic acid Similar protocols: Prioritize fresh air and medical consultation . Same as above . Same as above .

Hazard Identification

  • Nitro-containing compounds (e.g., evidence compounds 1–3) typically pose risks of oxidative stress and irritation. The amino group in compound 2 may introduce additional reactivity concerns .

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